molecular formula C18H18ClN3O4S B4949768 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B4949768
M. Wt: 407.9 g/mol
InChI Key: SVGILRGIFCANFS-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4,4-dimethyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl substituent at the 5-position of the benzene ring, a chlorine atom at the 2-position, and an N-[(pyridin-2-yl)methyl] group as the amide substituent. Thiazolidinones are known for antimicrobial, anti-inflammatory, and pesticidal properties, while pyridine derivatives often enhance bioavailability and target binding .

Properties

IUPAC Name

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c1-18(2)11-27(25,26)22(17(18)24)13-6-7-15(19)14(9-13)16(23)21-10-12-5-3-4-8-20-12/h3-9H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGILRGIFCANFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced by reacting the benzamide with pyridine-2-carboxaldehyde under appropriate conditions.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by reacting the intermediate with 4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups: benzamide cores, heterocyclic substituents (e.g., thiazolidinones, pyrazoles), and halogenated aromatic systems. Below is a detailed comparison:

Compound A: 2-((5-chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide

  • Structural Similarities :
    • Chlorinated pyridine and benzamide backbone.
    • Presence of a pyrazole substituent, which may influence target binding.
  • The pyrazole in Compound A is substituted with isopropyl and methyl groups, which may alter solubility and metabolic stability .

Compound B: 2-chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

  • Structural Similarities: Shared benzamide and thiazolidinone core. Chlorine atom on the benzene ring.
  • Key Differences :
    • Compound B has a sulfanylidene group and a methoxy-propoxybenzylidene substituent, enhancing π-π stacking but possibly increasing hydrophobicity.
    • The target compound’s 4,4-dimethyl-1,1,3-trioxo-thiazolidinyl group introduces sulfone moieties, improving oxidative stability compared to Compound B’s thione group .

Compound C: 3-chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine

  • Structural Similarities: Chlorinated heteroaromatic system (pyridazine vs. benzene). Thiazole substituent, a bioisostere of thiazolidinone.
  • Key Differences: Compound C lacks the benzamide backbone, limiting its ability to engage in hydrogen bonding. The dimethylthiazole group may confer greater metabolic resistance but reduced conformational flexibility compared to the target compound’s thiazolidinone .

Pesticidal Potential

  • Target Compound: The pyridylmethyl group may enhance insect neuronal receptor targeting, similar to neonicotinoids. The sulfone group in the thiazolidinone could reduce degradation by insect esterases, a common resistance mechanism .
  • Compound A : Pyrazole substituents are linked to insect growth regulation, but the methoxy group may limit cuticle penetration compared to the target compound’s lipophilic pyridylmethyl group .
  • Compound B : The sulfanylidene group may confer broader-spectrum activity but with higher toxicity risks due to reactive sulfur .

Pharmacological Potential

  • Thiazolidinones in the target compound are associated with anti-inflammatory and antimicrobial effects. The dimethyl-sulfone group may reduce cytotoxicity compared to Compound B’s thione .

Data Table: Structural and Hypothesized Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₈H₁₇ClN₃O₄S C₂₀H₂₃ClN₆O₂ C₂₁H₁₉ClN₂O₄S₂ C₉H₈ClN₃S
Key Functional Groups Chlorobenzamide, thiazolidinone-sulfone, pyridine Chloropyridine, pyrazole, methoxy Benzamide, thiazolidinone-thione Chloropyridazine, dimethylthiazole
Hypothesized LogP ~3.5 (moderate lipophilicity) ~2.8 (lower due to methoxy) ~4.1 (high due to benzylidene) ~2.0 (polar pyridazine)
Potential Bioactivity Pesticidal, anti-inflammatory Insect growth regulation Broad-spectrum antimicrobial Herbicidal

Biological Activity

The compound 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazolidinedione family, characterized by a thiazolidine ring and a benzamide moiety. The presence of the chloro and dimethyl groups enhances its biological activity.

Antidiabetic Activity

Thiazolidinediones (TZDs) are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). The compound has demonstrated significant potential in improving insulin sensitivity and regulating glucose metabolism.

Mechanism of Action:

  • PPAR Activation: The compound activates PPAR-γ, leading to enhanced transcription of genes involved in glucose and lipid metabolism.
  • Inflammation Modulation: It also exhibits anti-inflammatory properties by inhibiting pathways like NFκB, which is crucial for managing insulin resistance.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinediones possess antimicrobial properties. In vitro tests have shown that this compound exhibits activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus>64
Bacillus subtilis8
Escherichia coli>64

The results suggest that while the compound is less effective against some strains, it shows promising activity against Bacillus subtilis.

Antioxidant Activity

The compound also demonstrates antioxidant properties by scavenging reactive oxygen species (ROS). This activity is critical in preventing oxidative stress-related diseases.

Study 1: Antidiabetic Effects

A study conducted on a series of thiazolidinedione derivatives revealed that compounds similar to the one discussed showed significant hypoglycemic effects in diabetic models. The study highlighted the importance of structural modifications in enhancing efficacy against diabetes .

Study 2: Antimicrobial Efficacy

In another investigation, a range of thiazolidine derivatives was synthesized and tested for antimicrobial activity. The results indicated that modifications at the 5-position significantly impacted the antibacterial potency against Bacillus subtilis and other pathogens .

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